methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate
CAS No.: 1803565-83-4
Cat. No.: VC2869965
Molecular Formula: C14H22N2O4
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803565-83-4 |
|---|---|
| Molecular Formula | C14H22N2O4 |
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | methyl 8a-morpholin-4-yl-3a,4,5,6,7,8-hexahydrocyclohepta[d][1,2]oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C14H22N2O4/c1-18-13(17)12-11-5-3-2-4-6-14(11,20-15-12)16-7-9-19-10-8-16/h11H,2-10H2,1H3 |
| Standard InChI Key | AJQJAXMURGDFHW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NOC2(C1CCCCC2)N3CCOCC3 |
| Canonical SMILES | COC(=O)C1=NOC2(C1CCCCC2)N3CCOCC3 |
Introduction
Methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d] oxazole-3-carboxylate is a complex organic compound with a CAS number of 1803565-83-4. It belongs to the class of oxazoles, which are five-membered heterocyclic rings containing oxygen and nitrogen. This compound is particularly interesting due to its unique structure, which includes a morpholine ring attached to a cyclohepta[d] oxazole core.
Synthesis and Preparation
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. While specific synthesis details for methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d] oxazole-3-carboxylate are not readily available, similar compounds are often prepared through condensation reactions involving morpholine and appropriate oxazole precursors.
General Synthesis Approach
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Starting Materials: Morpholine and oxazole derivatives.
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Reaction Conditions: Typically involves heating in the presence of a catalyst or base.
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Purification: Recrystallization or chromatography.
Biological Activity
While specific biological activity data for this compound are not available, oxazole derivatives are known for their potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of a morpholine ring may enhance these properties due to its ability to participate in hydrogen bonding, which can improve drug-receptor interactions.
Potential Applications
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Antimicrobial Agents: Oxazoles have shown efficacy against various pathogens.
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Anticancer Agents: Some oxazole derivatives exhibit promising anticancer activity.
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Neuroactive Compounds: Morpholine-containing compounds can have neuroprotective effects.
Spectroscopic Characterization
Characterization of complex organic compounds like methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d] oxazole-3-carboxylate involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): H and C NMR provide detailed structural information.
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Infrared Spectroscopy (IR): Helps identify functional groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Spectroscopic Data Table
| Technique | Expected Findings |
|---|---|
| H NMR | Signals for morpholine and oxazole protons |
| C NMR | Resonances for carbons in morpholine and oxazole rings |
| IR | Absorptions for C=O, C=N, and C-O bonds |
| MS | Molecular ion at m/z 282 |
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